molecular formula C9H8O3S B6306482 2-Oxo-2-(p-tolylthio)acetic acid CAS No. 106871-53-8

2-Oxo-2-(p-tolylthio)acetic acid

Cat. No.: B6306482
CAS No.: 106871-53-8
M. Wt: 196.22 g/mol
InChI Key: LNDOQDGECNYAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(p-tolylthio)acetic acid is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol It is characterized by the presence of a carboxylic acid group, a ketone group, and a thioether group attached to a p-tolyl (4-methylphenyl) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2-(p-tolylthio)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of p-tolylthiol with oxalyl chloride to form the corresponding thioester, which is then hydrolyzed to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylthio)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2-Oxo-2-(p-tolylthio)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(p-tolylthio)acetic acid involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(p-tolylthio)acetic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group on the aromatic ring can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-6-2-4-7(5-3-6)13-9(12)8(10)11/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDOQDGECNYAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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